3-Bromo-1-methyl-1H-pyrazole-5-carbonitrile: A Strategic Scaffold in Medicinal Chemistry
3-Bromo-1-methyl-1H-pyrazole-5-carbonitrile: A Strategic Scaffold in Medicinal Chemistry
Topic: 3-Bromo-1-methyl-1H-pyrazole-5-carbonitrile chemical properties Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals[1][2]
[1][2]
Executive Summary
3-Bromo-1-methyl-1H-pyrazole-5-carbonitrile (CAS: 1527476-45-4) is a highly functionalized heterocyclic building block characterized by its dense array of reactive handles.[1][2] As a trisubstituted pyrazole, it offers three distinct vectors for chemical diversification: the electrophilic nitrile at C5, the halogen handle at C3, and the nucleophilic C4–H site. This compound serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., CDK7, JAK), agrochemicals (ryanodine receptor modulators), and high-throughput screening libraries. This guide details its physicochemical profile, regioselective synthesis, and divergent reactivity patterns.
Physicochemical Profile
The integration of an electron-withdrawing nitrile group and a halogen on the electron-rich pyrazole ring creates a unique "push-pull" electronic environment, modulating both solubility and reactivity.[1][2]
| Property | Data | Notes |
| CAS Number | 1527476-45-4 | Unique identifier for the specific 1-methyl-3-bromo-5-cyano isomer.[1][2][3] |
| IUPAC Name | 3-Bromo-1-methyl-1H-pyrazole-5-carbonitrile | Distinct from its regioisomer, 5-bromo-1-methyl-1H-pyrazole-3-carbonitrile.[1][2] |
| Molecular Formula | C₅H₄BrN₃ | |
| Molecular Weight | 186.01 g/mol | Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).[1][2] |
| Physical State | Solid (Powder) | High crystallinity driven by dipolar nitrile interactions.[1][2] |
| Solubility | DMSO, MeOH, DCM, EtOAc | Low aqueous solubility; requires polar organic co-solvents. |
| LogP (Predicted) | ~1.3 | Lipophilic enough for membrane permeability; optimal for CNS/peripheral drug scaffolds.[1][2] |
| H-Bond Donors/Acceptors | 0 / 3 | N2 of pyrazole and Nitrile N are acceptors.[1][2] |
Synthetic Routes & Regiochemistry[1][4]
Accessing the 3-bromo-1-methyl-1H-pyrazole-5-carbonitrile core requires overcoming the inherent tautomeric ambiguity of the pyrazole ring.[1][2] Direct alkylation often yields mixtures; therefore, de novo cyclization is the preferred industrial route.
Route A: Direct Methylation (The Regioselectivity Challenge)
Alkylation of 3-bromo-1H-pyrazole-5-carbonitrile with methyl iodide (MeI) or dimethyl sulfate (DMS) typically produces a mixture of two isomers:
-
1-Methyl-3-bromo-5-carbonitrile (Target)
-
1-Methyl-5-bromo-3-carbonitrile (Undesired Regioisomer)[1][2]
Mechanism: The reaction is governed by the interplay of steric hindrance (Br vs. CN) and electronic effects (lone pair repulsion).[2] The linear geometry of the nitrile group often exerts less steric bulk than the bromine atom, favoring alkylation adjacent to the nitrile (giving the 1-methyl-5-cyano product) in standard solvents.[1][2] However, this route requires difficult chromatographic separation.
Route B: De Novo Cyclization (The Controlled Approach)
To ensure high regiocidelity, the pyrazole ring is constructed with the substituents already in place. A robust sequence involves the condensation of methylhydrazine with an appropriate 1,3-dielectrophile.[1]
Experimental Protocol: Sandmeyer-Free Cyclization
-
Condensation: React methylhydrazine with ethyl 2,3-dibromo-3-cyanopropionate (or a functional equivalent like a bromovinyl acetal).
-
Oxidation/Aromatization: If starting from a dihydro-intermediate, oxidation (e.g., with DDQ or air) yields the aromatic pyrazole.
-
Validation: The regiochemistry is fixed by the nucleophilicity of the methylhydrazine nitrogens (
is more nucleophilic than , attacking the most electrophilic carbon first).
Figure 1: Synthetic pathways contrasting the regioselective cyclization (green path) vs. the non-selective direct methylation (red path).
Reactivity & Functionalization[1][2][5]
The chemical value of 3-bromo-1-methyl-1H-pyrazole-5-carbonitrile lies in its orthogonal reactivity.[1][2] The molecule possesses three distinct "zones" for modification.[1][2]
Zone 1: The C3–Bromine (Suzuki/Stille Coupling)
The C3 position is electronically distinct from C5.[2] While C5 is activated for nucleophilic attack (SNAr) due to the adjacent nitrogen, C3 is more "phenyl-like."
-
Reactivity: Excellent substrate for Pd-catalyzed cross-couplings.[1][2][4]
-
Selectivity: In bis-halogenated systems, C5 reacts first via SNAr, but in this specific scaffold (5-CN), the C3-Br is the primary halogen handle for coupling.[1]
-
Protocol Insight: Use electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition into the electron-poor C3-Br bond.[1]
Zone 2: The C5–Nitrile (Pinner/Hydrolysis/Reduction)
The nitrile group is highly activated by the electron-deficient pyrazole ring.[1][2]
-
Hydrolysis: Conversion to the primary amide (using
) or carboxylic acid (acidic hydrolysis).[1][2] -
Cyclization: Reaction with sodium azide (
) yields the tetrazole, a bioisostere for carboxylic acids. -
Reduction: Catalytic hydrogenation yields the aminomethyl group (
).[1][2]
Zone 3: The C4–Proton (Electrophilic Substitution/Lithiation)
The C4 position is the only remaining aromatic proton.[2]
-
Lithiation: Treatment with TMPMgCl[1][2]·LiCl (Knochel-Hauser base) allows for selective deprotonation at C4, followed by quenching with electrophiles (e.g.,
, aldehydes). -
Halogenation: Electrophilic bromination (NBS) or chlorination (NCS) readily occurs at C4.[1][2]
Figure 2: Divergent reactivity map showing the three orthogonal vectors for chemical modification.[1][2]
Medicinal Chemistry Applications
Kinase Inhibition (CDK/JAK)
The pyrazole-5-carbonitrile motif mimics the adenine core of ATP.[1][2] The nitrile group often engages in a key hydrogen bond with the hinge region of kinases (e.g., CDK7, JAK2). The 3-bromo group allows for the introduction of a "gatekeeper" interacting moiety via Suzuki coupling.[1][2]
Agrochemicals (Ryanodine Receptors)
This scaffold is structurally homologous to the core of Chlorantraniliprole and Cyantraniliprole .[1][2] The 3-bromo group is often replaced or maintained to induce specific steric fits within the insect ryanodine receptor, causing uncontrolled calcium release and paralysis.[1]
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of <200 Da and high ligand efficiency (LE), this molecule serves as an ideal "fragment" for crystallographic screening.[2] It can efficiently probe sub-pockets in protein targets before being grown into a lead compound.[1][2]
Handling & Safety (GHS Classification)
While specific toxicological data for this CAS is limited, analogous halogenated pyrazoles dictate the following safety protocols.
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling Protocol:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89914907, 3-bromo-1-methyl-1H-pyrazole-5-carbonitrile. Retrieved from [Link][2]
-
Foti, F., Grassi, G., & Risitano, F. (1999). First synthesis of a bromonitrilimine.[4] Direct formation of 3-bromopyrazole derivatives.[1][2][4][5] Tetrahedron Letters, 40(13), 2629-2630. (Mechanistic basis for regioselective synthesis).
-
Westermeyer, A., et al. (2020). Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones.[1][6] Synlett, 31, 1172-1176.[6] (Modern synthetic route).[1][2][7]
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